Ammonium metatungstate hydrate

Description

Significance of Polyoxometalate Chemistry in Advanced Materials Science

Polyoxometalates (POMs) are a class of metal-oxide clusters that have a wide range of applications in materials science, catalysis, and medicine. mdpi.comiiserkol.ac.in These compounds are known for their diverse structures and properties, which can be fine-tuned at the atomic level. mdpi.com The ability to alter their molecular properties allows for the creation of new and advanced composite materials with extensive applications in catalysis, electrode materials, and photocatalysis. mdpi.com

The field of polyoxometalate chemistry has seen remarkable advances, with applications ranging from water-splitting reactions to anti-retroviral activities. iiserkol.ac.in The intrinsic multifunctional nature of POMs makes them significant in various disciplines, and they can be combined with other materials like polymers and oxides to construct novel hybrid materials. mdpi.comresearchgate.net The functionalization of POMs by covalently grafting organic functions allows for the tuning of their properties, enhancing their stability and potential applications in catalysis and materials science. rsc.org

Historical Context of Ammonium (B1175870) Metatungstate Hydrate (B1144303) Research Evolution

The study of polyoxometalates dates back about two centuries to the work of Berzelius in 1826. mdpi.com The evolution of research in this field has been shaped by structural studies, connecting the work of early pioneers to modern advancements. frontiersin.org Ammonium metatungstate (AMT) is a key compound in this family, and its commercial production is often based on the thermal decomposition of ammonium paratungstate (APT). acs.org This process involves heating APT to release ammonia (B1221849), forming AMT as an intermediate product. acs.org

Historically, various methods have been developed for the production of AMT, including techniques involving ion exchange and the digestion of an ammonium tungstate (B81510) solution in the presence of silica (B1680970). google.com Recent research has focused on crystallizing and structurally determining various hydrous phases of AMT, revealing the existence of multiple hydrate forms with different water content. acs.orgresearchgate.net

Current Academic Landscape and Research Gaps concerning Ammonium Metatungstate Hydrate

The current research landscape for this compound is vibrant, with studies focusing on its synthesis, properties, and applications. It is widely used as a precursor for tungsten-based catalysts, in the production of advanced materials like tungsten oxide films, and as a reagent in analytical chemistry. chemimpex.comalfachemic.com Recent research has explored its use in dark photocatalysis for solar energy storage and in the development of new electrode materials for electrochemical capacitors. americanelements.com

Despite the extensive research, there are still gaps in our understanding of this compound. For instance, the crystal structures of the different hydrate phases of AMT have only recently been fully determined. acs.orgresearchgate.net There is ongoing research to understand the differences between commercially available AMT phases, which can vary in their X-ray diffraction patterns. acs.orgresearchgate.net Further investigation into the synthesis of single-phase AMT crystals is crucial for ensuring the stability and performance of tungsten-oxygen cluster catalysts derived from it. tandfonline.com

Structure

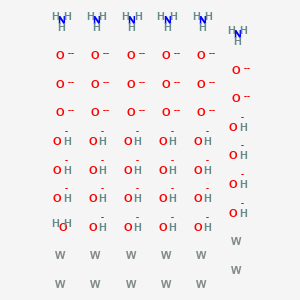

2D Structure

Propriétés

IUPAC Name |

azane;oxygen(2-);tungsten;tricosahydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6H3N.24H2O.17O.12W/h6*1H3;24*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;17*-2;;;;;;;;;;;;/p-23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLRCCQFLZAYJM-UHFFFAOYSA-A | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.N.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H43N6O41W12-57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2989.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12333-11-8 | |

| Record name | Ammonium metatungstate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Ammonium Metatungstate Hydrate

Solution-Based Crystallization Techniques

The crystallization of ammonium (B1175870) metatungstate hydrate (B1144303) from aqueous solutions is a versatile approach that allows for the formation of various hydrated phases. acs.orgtuwien.atacs.orgresearchgate.net These techniques hinge on carefully controlling the solubility of AMT to induce crystal formation and growth.

Supersaturated Solution Methods

Crystallization from supersaturated solutions is a common strategy for growing AMT hydrate crystals. acs.orgtuwien.atacs.orgresearchgate.net This is typically achieved by preparing a concentrated solution of AMT at an elevated temperature and then allowing it to cool. For instance, large, colorless crystals of a highly hydrated form of AMT (AMT-22) were successfully obtained by cooling a saturated solution from room temperature to 8°C overnight. researchgate.net The principle behind this method lies in the decreased solubility of AMT at lower temperatures, which forces the excess solute to precipitate out of the solution in a crystalline form.

Antisolvent Crystallization Approaches

For example, ethanol (B145695) precipitation is a widely used antisolvent method. tandfonline.com In one study, single-phase columnar AMT crystals were synthesized by adding ethanol to an aqueous AMT solution. tandfonline.com The process involves dissolving industrial AMT in deionized water and then introducing anhydrous ethanol to trigger crystallization. tandfonline.com The volume ratio of the antisolvent to the AMT solution is a critical parameter influencing the crystal yield and morphology. tandfonline.com Another example includes the use of ethylene (B1197577) glycol monobutyl ether (EGBE) as an antisolvent, which led to the formation of AMT-12.5 hydrate crystals. acs.org

Temperature-Dependent Crystal Growth Strategies

Temperature plays a crucial role in the crystallization of ammonium metatungstate hydrate, influencing both the solubility and the crystal growth process. tandfonline.com Studies have shown that varying the crystallization temperature can lead to the formation of different hydrated phases or mixtures of phases. tandfonline.com

For instance, in an alcoholic precipitation method, the temperature was varied to explore its effect on the resulting crystals. tandfonline.com It was observed that at 15°C and 35°C, a mixed product of AMT-22 and AMT-12.5 was obtained. tandfonline.com The optimal temperature for producing single-phase AMT-12.5 crystals with a high crystallization yield was found to be 25°C. tandfonline.com This indicates that a specific temperature range is necessary to favor the nucleation and growth of a particular hydrate phase. tandfonline.com

Interactive Table: Effect of Temperature on AMT Crystal Phase in Alcoholic Precipitation tandfonline.com

| Crystallization Temperature (°C) | Resulting AMT Crystal Phase(s) |

| 15 | Mixture of AMT-22 and AMT-12.5 |

| 20 | Not specified, but within range for single-phase formation |

| 25 | Single-phase AMT-12.5 (Optimal) |

| 30 | Not specified, but within range for single-phase formation |

| 35 | Mixture of AMT-22 and AMT-12.5 |

Solvent Polarity Influence on Crystallization Processes

The polarity of the solvent system significantly impacts the crystallization of AMT hydrates. acs.org By adding polar organic solvents to an aqueous AMT solution, the polarity of the resulting mixture is lowered. acs.org This reduction in polarity can facilitate a decrease in the available water molecules for solvation due to the formation of strong hydrogen bonds between water and the added solvent. acs.org Consequently, this approach can promote the crystallization of AMT hydrates with a lower water content. acs.org The choice of solvent and its proportion in the mixture are key factors in controlling the hydration state of the final crystalline product. mdpi.commdpi.com

Precursor-Derived Synthesis Routes from Ammonium Paratungstate (APT)

A primary industrial method for producing ammonium metatungstate is through the transformation of ammonium paratungstate (APT). tandfonline.comammonium-metatungstate.comtungsten-powder.com This conversion is typically achieved through thermal decomposition.

Thermal Deammoniation Mechanisms

The thermal decomposition of APT is a mainstream process for preparing AMT. ammonium-metatungstate.comtungsten-powder.com This method involves heating APT within a specific temperature range, causing it to lose ammonia (B1221849) (deammoniation) and water molecules to form AMT. ammonium-metatungstate.comnoahchemicals.comresearchgate.net The key to this process is precise temperature control. ammonium-metatungstate.com

When APT is heated, it first loses its crystal water. researchgate.net Then, at temperatures ranging from approximately 180°C to 280°C, ammonia is released, and AMT is formed as an intermediate product. acs.orgammonium-metatungstate.comnoahchemicals.com The chemical transformation can be represented by the following equation:

5(NH₄)₂O·12WO₃·H₂O → 3(NH₄)₂O·12WO₃·3H₂O + 4NH₃↑ ammonium-metatungstate.com

It is crucial to maintain the temperature within the optimal range, as temperatures that are too high can lead to the formation of insoluble tungsten oxide, while temperatures that are too low will result in incomplete conversion of APT to AMT. ammonium-metatungstate.com The ideal temperature range for this thermal decomposition is generally considered to be between 210°C and 265°C. tungsten-powder.com However, in practice, this can extend up to 300°C depending on the specific equipment used. tungsten-powder.com While this method can produce high-purity AMT, the harsh conditions and difficulty in determining the reaction endpoint can affect the conversion rate. ammonium-metatungstate.com

Interactive Table: Key Parameters in Thermal Decomposition of APT to AMT

| Parameter | Recommended Range/Value | Significance |

| Temperature | 180°C - 280°C acs.orgnoahchemicals.com (Optimal: 210°C - 265°C tungsten-powder.com) | Controls the rate and extent of deammoniation and dehydration. ammonium-metatungstate.comctia.com.cn |

| Atmosphere | Control of ammonia and water vapor partial pressure ammonium-metatungstate.com | Influences the equilibrium of the decomposition reaction. |

Mineral Acid-Assisted Conversion Pathways

The conversion of ammonium paratungstate (APT) to ammonium metatungstate (AMT) can be achieved by the addition of mineral acids to aqueous solutions or suspensions of APT. acs.org Nitric acid is a commonly used mineral acid for this purpose. acs.orgresearchgate.net The use of mineral acids can, however, lead to contamination of the final product with the corresponding ammonium salt. google.com

Nitric Acid-Based Conversion Processes

The neutralization method using nitric acid is a prevalent technique for producing ammonium metatungstate (AMT). ammonium-metatungstate.comctia.com.cn This process involves the reaction of wet ammonium paratungstate (APT) with a nitric acid solution. ctia.com.cngoogleapis.com The pH of the solution is carefully controlled within a specific range, typically between 2 and 4, to facilitate the conversion. ammonium-metatungstate.comctia.com.cn

The general reaction is as follows: 5(NH₄)₂O·12WO₃·5H₂O + 4HNO₃ → (NH₄)₆H₂W₁₂O₄₀·6H₂O + 4NH₄NO₃ googleapis.com

The process typically involves creating a slurry of APT in deionized water, sometimes with the addition of a small amount of ammonium citrate. ammonium-metatungstate.comctia.com.cn Dilute nitric acid is then added to the slurry while heating to temperatures between 80°C and 90°C. ammonium-metatungstate.comctia.com.cn The mixture is stirred and held at a constant temperature and volume for a period to ensure the reaction completes. ammonium-metatungstate.comctia.com.cn Following the reaction, the solution is aged, filtered to remove any insoluble impurities, and then concentrated. ctia.com.cnammonium-paratungstate.com The concentrated solution is then cooled to induce crystallization, and the resulting AMT crystals are dried. ammonium-metatungstate.comctia.com.cn

A key advantage of using nitric acid is that the resulting by-product, ammonium nitrate (B79036), decomposes into non-solid products (N₂O and H₂O) at moderate temperatures, which simplifies its removal. acs.org

Table 1: Typical Parameters for Nitric Acid-Based Conversion

| Parameter | Value/Range | Source |

|---|---|---|

| Starting Material | Wet Ammonium Paratungstate | ctia.com.cngoogleapis.com |

| Acid | Dilute Nitric Acid | ammonium-metatungstate.comgoogleapis.com |

| pH | 2 - 4 | ammonium-metatungstate.comctia.com.cn |

| Temperature | 80 - 90 °C | ammonium-metatungstate.comctia.com.cn |

| Reaction Time | ~4 hours | ammonium-metatungstate.com |

Ion Exchange Resin Methodologies

The ion exchange method is recognized for its ability to produce high-purity ammonium metatungstate (AMT) by efficiently separating and concentrating tungsten from solutions. ammonium-metatungstate.comctia.com.cn This technique utilizes ion exchange resins, which are high-molecular-weight polymers with exchangeable ion groups. ctia.com.cn

The process typically starts with a tungsten-containing solution, such as ammonium tungstate (B81510) or a leachate from tungsten ore. ctia.com.cn In this method, tungstate ions in the solution are adsorbed onto an ion exchange resin. ctia.com.cn Subsequently, a desorbing agent, like ammonia water, is used to elute the tungstate ions, forming an ammonium tungstate solution, which is then converted to AMT. ctia.com.cn

Key steps in the ion exchange process include:

Pretreatment of the Raw Solution: This involves filtration to remove suspended solids and pH adjustment of the solution to a range of 3-7 to optimize the resin's adsorption efficiency. ctia.com.cn

Ion Exchange: The pretreated solution is passed through a column containing the ion exchange resin, where tungstate ions are selectively adsorbed. ctia.com.cn Both weak acid (carboxylic group) and strong acid (sulfonic group) cation exchange resins have been utilized. google.com

Elution (Desorption): Once the resin is saturated with tungstate ions, an eluting agent, typically ammonia water, is passed through the column to release the tungstate ions and form an ammonium tungstate solution. ctia.com.cn

AMT Preparation: The pH of the resulting eluate is adjusted to 2-4 with an acid, such as nitric acid, to encourage the polymerization of tungstate ions into metatungstate. ctia.com.cnchinatungsten.com The solution is then concentrated through evaporation, followed by cooling crystallization to obtain solid AMT. ctia.com.cn

The ion exchange method offers effective impurity removal and can handle solutions with varying tungsten concentrations. ctia.com.cn However, it requires a significant initial investment and involves periodic regeneration of the resin. ctia.com.cn

Industrial-Scale Preparation and Optimization from Ore Feedstocks

The industrial production of ammonium metatungstate (AMT) often begins with the extraction of tungsten from its ores, primarily wolframite (B13744602) ((Fe,Mn)WO₄) and scheelite (CaWO₄). ammonium-metatungstate.com These ores are the foundational raw materials for the hydrometallurgical processes that lead to AMT. ammonium-metatungstate.comresearchgate.net

Hydrometallurgical Techniques and Leaching Parameter Optimization

Hydrometallurgical routes are the standard for processing tungsten ore concentrates to produce high-purity ammonium paratungstate (APT), which is a key precursor to AMT. researchgate.net The initial step in this process is the decomposition of the ore concentrate through leaching, typically using soda or caustic soda to produce a soluble sodium tungstate solution. researchgate.net

The leaching process parameters are critical for achieving high tungsten extraction efficiency. For instance, in the leaching of scheelite concentrates, factors such as the concentration of the leaching agent (e.g., NaOH), temperature, and the particle size of the ore are optimized. mdpi.com One study on the leaching of a Nigerian wolframite ore using a mixture of sulfuric and phosphoric acid found that optimal conditions of 2.0M H₂SO₄ + 0.15M H₃PO₄ at 75°C with a particle size of -63 µm resulted in 93.7% ore dissolution within 120 minutes. researchgate.net

Solvent Extraction and Crystallization Processes

Solvent extraction is a crucial purification and conversion step in the hydrometallurgical production of tungsten compounds. chinatungsten.com In this process, the sodium tungstate solution obtained from leaching is converted to an ammonium tungstate solution. ammonium-metatungstate.com This is achieved by using an organic extractant that selectively complexes with the tungstate anions, transferring them from the aqueous phase to an organic phase. chinatungsten.com

The tungsten is then stripped from the organic phase using a solution of ammonia water, which results in an ammonium tungstate solution. chinatungsten.com This solution is then subjected to evaporation and crystallization to produce ammonium paratungstate (APT). tungsten-powder.com The conversion of APT to AMT can then proceed through methods like thermal decomposition or acid neutralization. ammonium-metatungstate.comtungsten-powder.com

Alternatively, solvent extraction can be used to directly convert an ammonium tungstate solution to an ammonium metatungstate solution. google.com This involves using a cation extraction agent, such as di-2-ethylhexyl phosphoric acid (D-2-EHPA) in a water-insoluble hydrocarbon solvent, to extract ammonium ions from the aqueous solution. google.com The resulting aqueous solution, with a lower ammonia-to-tungsten ratio, is then heated to form AMT. google.com

The crystallization of the final product is carefully controlled to ensure the desired purity and physical properties. tungsten-powder.com For AMT, the solution is typically concentrated and then cooled to induce the formation of crystals, which are subsequently separated and dried. chinatungsten.com

Investigation of Hydration State Control in Synthesis

Ammonium metatungstate can exist in various hydrated forms, denoted as (NH₄)₆[H₂W₁₂O₄₀]·xH₂O, where 'x' represents the number of water molecules. researchgate.net The control of this hydration state is a subject of scientific investigation. Different synthesis and crystallization conditions can lead to the formation of different hydrates.

Research has shown that various hydrous AMT phases can be obtained as single crystals through strategies like using supersaturated solutions, antisolvent crystallization, and partial dehydration. acs.orgresearchgate.net For example, the use of ethanol as an antisolvent has been explored to crystallize specific hydrate forms directly from solution. vulcanchem.comtandfonline.com The addition of ethanol to an aqueous AMT solution reduces the intermolecular interactions between AMT and the solvent mixture, which facilitates crystallization. tandfonline.com

Studies have successfully identified and structurally characterized several hydrate phases, including those with 22, 12.5, 9.5, 8.5, 6, 4, and 2 water molecules. acs.orgresearchgate.net The thermal behavior of these hydrates has also been investigated, revealing that they can transform from one hydration state to another upon heating. researchgate.net For instance, the 22-hydrate can dehydrate to form a 4-hydrate, which is a stable phase under ambient conditions. researchgate.net Further heating leads to the formation of lower hydrates and eventually to the decomposition of the compound. researchgate.net

Table 2: Identified Hydrate Phases of Ammonium Metatungstate

| Hydrate (x in (NH₄)₆[H₂W₁₂O₄₀]·xH₂O) | Method of Isolation | Source |

|---|---|---|

| 22 | Crystallization from supersaturated solutions | acs.orgresearchgate.net |

| 12.5 | Crystallization from supersaturated solutions | acs.orgresearchgate.net |

| 9.5 | Partial dehydration | acs.orgresearchgate.net |

| 8.5 | Crystallization from supersaturated solutions | acs.orgresearchgate.net |

| 6 | Crystallization from supersaturated solutions | acs.orgresearchgate.net |

| 4 | Partial dehydration / Antisolvent precipitation | acs.orgresearchgate.net |

Solid Solution Formation with Other Metal Metatungstates

This compound, with its distinct crystalline structure, exhibits the capacity to form solid solutions with other isostructural metal metatungstates. This property is of significant interest as it allows for the fine-tuning of the material's characteristics for various applications. The formation of these solid solutions involves the substitution of ammonium (NH₄⁺) ions with other metal cations within the crystal lattice. Research in this area has primarily focused on the substitution with alkali metal ions, particularly potassium.

Synthesis of Ammonium-Potassium Metatungstate Solid Solutions

A notable example of solid solution formation is the complete miscibility between this compound and potassium metatungstate. tuwien.atresearchgate.net Studies have demonstrated the successful synthesis of a continuous solid solution series with the general formula (NH₄)₆–xKx[H₂W₁₂O₄₀]·22H₂O. tuwien.atresearchgate.netresearchgate.netacs.org

The primary synthetic methodology employed for the generation of these solid solution crystals is crystallization from supersaturated aqueous solutions. tuwien.atresearchgate.net This process typically involves the following steps:

Preparation of Stock Solutions: Separate aqueous solutions of ammonium metatungstate (AMT) and potassium metatungstate (PMT) are prepared.

Mixing: The stock solutions are combined in desired molar ratios to achieve the target substitution level (x) in the final solid solution.

Supersaturation and Crystallization: The mixed solution is allowed to slowly evaporate at a controlled temperature. This gradual increase in concentration leads to supersaturation and subsequent co-crystallization of the ammonium-potassium metatungstate solid solution.

Characterization of Solid Solutions

The characterization of the (NH₄)₆–xKx[H₂W₁₂O₄₀]·22H₂O solid solutions confirms the incorporation of potassium into the ammonium metatungstate lattice. X-ray diffraction (XRD) is a primary tool used to analyze the crystal structure of these materials. The systematic shift in the diffraction peak positions with varying potassium content is indicative of changes in the unit cell parameters, which is a hallmark of solid solution formation.

The table below presents the crystallographic data for the parent this compound, which serves as the foundation for the solid solution series.

| Compound | Formula | Crystal System | Space Group | Reference |

| Ammonium Metatungstate 22-hydrate | (NH₄)₆[H₂W₁₂O₄₀]·22H₂O | Tetragonal | P4̅2₁c | tuwien.at |

This table is interactive. Click on the headers to sort the data.

While detailed crystallographic data for the entire solid solution series is a subject of ongoing research, the retention of the tetragonal symmetry across the series underscores the seamless substitution of NH₄⁺ by K⁺ ions.

Solid Solutions with Other Alkali Metals

The potential for forming solid solutions between this compound and other alkali metal metatungstates, such as those containing sodium (Na⁺), rubidium (Rb⁺), or cesium (Cs⁺), is an area of scientific inquiry. While comprehensive studies detailing the synthesis and characterization of such solid solutions are not as prevalent as for potassium, related research provides some insights. For instance, ammonium metatungstate is often used as a tungsten source in the synthesis of cesium tungsten bronzes, which are related materials. polyu.edu.hkgoogle.com These syntheses involve reacting ammonium metatungstate with cesium sources like cesium carbonate at elevated temperatures. polyu.edu.hkgoogle.com

The methodologies for attempting to synthesize these other solid solutions would likely follow similar principles to the potassium-containing system, primarily involving co-crystallization from aqueous solutions containing both ammonium metatungstate and the desired alkali metal metatungstate. However, factors such as the difference in ionic radii between the ammonium ion and the other alkali metal ions, as well as the hydration energies of these ions, could influence the extent of solid solution formation and potentially lead to miscibility gaps. Further research is required to fully explore the synthetic pathways and structural characteristics of these potential solid solution systems.

Structural Elucidation and Crystallographic Investigations of Ammonium Metatungstate Hydrate

Determination of Crystal Structures of Various Hydrous Phases (AMT-X)

The notation AMT-X is used to specify the number of water molecules (X) per formula unit of ammonium (B1175870) metatungstate. tuwien.atresearchgate.net Researchers have successfully crystallized and structurally characterized several of these hydrous phases, including those with X values of 22, 12.5, 9.5, 8.5, 6, 4, and 2. tuwien.atacs.org The growth of single crystals suitable for analysis was achieved through methods such as crystallization from supersaturated solutions, antisolvent crystallization, and controlled dehydration of higher hydrates. tuwien.atresearchgate.netacs.org

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been the primary technique for the precise determination of the atomic arrangement within AMT hydrates. acs.orgtuwien.atresearchgate.net These studies have provided detailed insights into the crystal packing and the roles of the different components.

For the first time, the crystal structures of several hydrous phases (X = 22, 12.5, 9.5, 8.5, 6, 4, and 2) and co-crystals (X = 12-ethanol and X = 4-2acetone) were determined using laboratory-based single-crystal X-ray diffraction data. tuwien.atresearchgate.netacs.org However, the quality of the diffraction data for these crystalline phases was noted to be relatively poor. acs.org A significant challenge in these analyses was the inability to precisely locate the positions of hydrogen atoms associated with water molecules and ammonium cations due to their involvement in complex hydrogen-bonding networks and positional disorder. acs.org

Despite these challenges, the studies successfully modeled the non-hydrogen atoms. For instance, in the AMT-22 structure, modeling of ammonium cations and water molecules was complicated by the positional disorder of some oxygen and nitrogen sites. acs.org

The crystallographic data for several key AMT hydrates are summarized in the table below.

| Compound | X (Water Molecules) | Crystal System | Space Group | Key Structural Features |

| AMT-22 | 22 | Tetragonal | I4 | Distorted cubic close-packed arrangement of anions. tuwien.atresearchgate.net |

| AMT-12.5 | 12.5 | Monoclinic | P2₁/n | Distorted hexagonal rod packing of anions. tuwien.atresearchgate.netacs.org |

| AMT-9.5 | 9.5 | Monoclinic | P2₁/n | Distorted hexagonal rod packing of anions. tuwien.attuwien.atacs.org |

| AMT-4 | 4 | Monoclinic | P2₁/c | Exhibits polymorphism; stable under ambient conditions. tuwien.atacs.orgctia.com.cn |

| AMT-2 | 2 | Orthorhombic | Pccn | Similar hexagonal rod packing to AMT-4. researchgate.net |

Table 1: Crystallographic data for various ammonium metatungstate hydrates.

Powder X-ray Diffraction (PXRD) for Hydrate (B1144303) Characterization

Powder X-ray diffraction is a complementary and essential tool for characterizing polycrystalline AMT samples and monitoring phase transformations. core.ac.ukresearchgate.net Commercially available AMT powders, often with an unspecified number of water molecules, have been investigated using PXRD. acs.org These studies revealed that different commercial products can exhibit distinct diffraction patterns, indicating structural differences. acs.org

For example, one commercially available AMT, identified as a 4-hydrate by its water content, was found to have a different crystal structure from the single-crystal-derived AMT-4, indicating polymorphic behavior for the tetrahydrate form. tuwien.atresearchgate.netacs.org PXRD is also instrumental in studying the dehydration process of AMT. For instance, upon exposure to the atmosphere, large crystals of AMT-22 quickly lose water, transforming into AMT-9.5 as an intermediate and eventually to the more stable AMT-4. tuwien.atresearchgate.net This transformation is readily observed through changes in the PXRD patterns. researchgate.net

Synchrotron Powder X-ray Diffraction Analysis

For more complex or poorly crystalline samples, high-resolution synchrotron powder X-ray diffraction offers enhanced capabilities. osti.govrsc.org This technique has been employed to study the structure of dehydrated AMT, which often consists of a mixture of crystallites with different unit cells in a centered eutactic cubic configuration. chinatungsten.comosti.gov The high flux and resolution of synchrotron radiation allow for the detection of subtle structural variations and the study of disorder phenomena that are not easily resolved with laboratory-based PXRD. osti.gov The structural hypotheses derived from other methods are often supported and refined by synchrotron PXRD data. chinatungsten.comosti.gov

Analysis of the α-Keggin Anion Framework ([H₂W₁₂O₄₀]⁶⁻)

Structural Description of Anion Arrangement in Crystal Lattices

In contrast, the less-hydrated phases, such as AMT-12.5, AMT-9.5, AMT-4, and AMT-2, exhibit crystal structures that can be described as distorted hexagonal rod packings of the α-Keggin anions. tuwien.atresearchgate.netresearchgate.netacs.org For instance, in both the monoclinic AMT-4 and the orthorhombic AMT-2, the metatungstate anions are stacked into hexagonally arranged rods. researchgate.net This difference in anion packing between the highly hydrated and less-hydrated forms is a key structural distinction among the various hydrous phases of AMT.

Disorder Phenomena of Ammonium Cations and Water Molecules within Voids

A common and challenging feature in the crystal structures of AMT hydrates is the significant disorder of the ammonium cations and the water molecules of crystallization. osti.govresearchgate.netacs.org These species occupy the voids created by the packing of the large Keggin anions. researchgate.netacs.orgacs.org

In the tetragonal structure of AMT-22, both the ammonium (N) and water (O) atoms are disordered within the voids of the distorted cubic close-packed arrangement of the anions. tuwien.atresearchgate.netacs.org This disorder makes the unambiguous assignment of nitrogen and oxygen positions from difference Fourier maps challenging. researchgate.net Similarly, in the less-hydrated phases with hexagonal rod packing, the cations and crystal water molecules are also situated in the voids, often exhibiting positional disorder. researchgate.netacs.orgacs.org This disorder is influenced by the intricate network of hydrogen bonds that exist between the ammonium cations, water molecules, and the oxygen atoms of the Keggin anions. osti.govacs.orgctia.com.cn The mobility and variable occupancy of these sites contribute to the difficulty in obtaining high-quality diffraction data and in precisely modeling the complete crystal structure. acs.org

Hydrogen Bonding Network Analysis

The crystal structure of ammonium metatungstate hydrate is significantly influenced by an extensive network of hydrogen bonds. acs.org These bonds involve the ammonium cations (NH₄⁺), the oxygen atoms of the Keggin anion, and the water molecules of hydration. chinatungsten.com The crystal waters play a crucial role, acting as a form of "adhesive" that binds the structural components together by filling voids within the lattice and further stabilizing the three-dimensional network through hydrogen bonding with both the anion and cations. chinatungsten.com

The progressive hydration of the crystallites leads to an expansion of the lattice. osti.govchinatungsten.com The extent of this expansion is dependent on the specific locations of the added water molecules in relation to the Keggin ion, which in turn is influenced by the positions of the cations and the hydrogen bonding forces. osti.govchinatungsten.com This intricate network of hydrogen bonds is also a key factor in the high water solubility of AMT. chinatungsten.com However, determining the precise positions of the hydrogen atoms through techniques like single-crystal X-ray diffraction has proven challenging due to the complexity and disorder within the hydrogen-bonding network. acs.org

Polymorphism and Structural Variability across Hydration States

This compound exhibits significant polymorphism, meaning it can exist in multiple crystalline forms with the same chemical formula but different atomic arrangements. This variability is closely tied to the degree of hydration. vulcanchem.com Numerous hydrated phases of AMT have been identified, with the water content (x in the general formula) ranging from 2 to 22. acs.org

Single-crystal X-ray diffraction studies have successfully determined the crystal structures of several of these hydrates, including those with 2, 4, 6, 8.5, 9.5, 12.5, and 22 water molecules. acs.orgresearchgate.net The highly hydrated AMT-22 phase adopts a tetragonal crystal structure characterized by a distorted cubic close-packing of the spherical α-Keggin anions. acs.orgresearchgate.net In contrast, the less hydrated forms tend to exhibit structures derived from distorted hexagonal rod packings of the anions. acs.orgresearchgate.net In all these structures, the ammonium cations and water molecules occupy the interstitial spaces or voids. acs.orgresearchgate.net

A notable example of polymorphism is the 4-hydrate (AMT-4), for which at least two distinct polymorphs have been identified: a commercial form that is monoclinic and a synthetic form that is orthorhombic. acs.orgvulcanchem.comresearchgate.net The thermal behavior of these hydrates is also complex; for instance, AMT-22 rapidly dehydrates to form AMT-9.5 as an intermediate, with AMT-4 being a stable phase under ambient conditions. acs.orgresearchgate.net Further heating leads to decomposition and the eventual formation of tungsten trioxide. acs.orgresearchgate.net

| Hydrate Form (AMT-X) | Water Content (x) | Crystal System | Space Group | Unit Cell Parameters (Å) |

|---|---|---|---|---|

| AMT-22 | 22 | Tetragonal | P4̄2₁c | a=12.643, c=17.696 vulcanchem.com |

| AMT-12.5 | 12.5 | Hexagonal | P6₃/m | a=17.425, c=14.112 vulcanchem.com |

| AMT-4 (Commercial) | 4 | Monoclinic | P2₁/c | a=33.438, b=17.425 vulcanchem.com |

| AMT-4 (Synthetic) | 4 | Orthorhombic | Pcca | - |

Advanced Structural Modeling and Simulation Techniques

To overcome the limitations of experimental techniques in fully characterizing the complex structures of this compound, advanced modeling and simulation methods are employed.

A priori structural modeling offers a powerful approach to investigating the structure of materials like AMT without relying on prior experimental data. osti.govchinatungsten.com This method has been used to support structural hypotheses for AMT, particularly in understanding the arrangement of the Keggin ions and the influence of hydration. osti.govchinatungsten.com These computational studies complement experimental data from X-ray and electron diffraction to provide a more complete picture of the atomic arrangement. osti.govchinatungsten.com

Monte Carlo simulations are particularly useful for modeling the orientational disorder of the Keggin anions within the crystal lattice. osti.govchinatungsten.com For the dehydrated form of AMT, these simulations have illustrated the structural disorder of the anions. osti.govchinatungsten.com The dehydrated salt is understood to be a mixture of crystallites with different unit cells in a centered eutactic cubic configuration. osti.govchinatungsten.com The varied orientations of the Keggin ions within this cubic arrangement create these differences, with each orientation representing an energy well. osti.govchinatungsten.com

Electron Diffraction Applications in Structural Characterization

Electron diffraction has proven to be a valuable tool in the structural analysis of ammonium metatungstate, complementing other techniques like X-ray diffraction. osti.govchinatungsten.comosti.gov This method has been used to study both single and multicrystal samples of AMT. osti.govchinatungsten.comosti.gov The structural hypotheses regarding the influence of hydration and the orientational variations of the Keggin ions have been supported by electron diffraction studies. osti.govchinatungsten.comosti.gov

Pair Distribution Function (PDF) Analysis for Short-Range and Amorphous Structure

Pair Distribution Function (PDF) analysis, derived from total scattering data, is a powerful technique for probing the local and amorphous structures of materials, which may not exhibit long-range crystalline order. scispace.com This method has been instrumental in studying the structural evolution of AMT during chemical reactions. nih.gov

For instance, in situ PDF studies have followed the transformation of AMT in solution, revealing the presence of precursor clusters before the formation of crystalline products. nih.govacs.org In aqueous solutions, the dissolution of AMT leads to free metatungstate ions, [H₂W₁₂O₄₀]⁶⁻, which can then transform into other species like tungstate (B81510) Y clusters, [W₁₀O₃₂]⁴⁻, before crystallizing. nih.gov PDF analysis allows for the modeling of these non-crystalline cluster structures, providing insights into the reaction pathways at the molecular level. nih.govrsc.org This technique is crucial for understanding how the structure of the initial AMT precursor influences the final crystalline phase of the resulting tungsten oxides. nih.govacs.org

In Situ Total Scattering (TS) with PDF Analysis

In situ total scattering, coupled with PDF analysis, has emerged as a powerful tool for investigating the local atomic structure of materials in real-time, especially for non-crystalline or dissolved species. This technique has been instrumental in tracking the structural evolution of this compound during chemical reactions.

Recent studies have employed in situ PDF to monitor the solvothermal synthesis of hexagonal ammonium tungsten bronze from an AMT hydrate precursor. acs.orgnih.gov These investigations have revealed that the reaction pathway is highly dependent on the solvent used. nih.gov When AMT is dissolved in water, it initially forms free metatungstate ions, specifically [H₂W₁₂O₄₀]⁶⁻. nih.gov

As the reaction proceeds under heating, these metatungstate clusters can partially convert into other polyoxometalate species before the final crystalline product nucleates. nih.gov For instance, in one study, the initial PDF of a 0.05 M aqueous solution of this compound could be accurately described by the metatungstate cluster. acs.orgresearchgate.net Time-resolved total scattering data showed that within the first 1.5 minutes of a reaction at 350°C, the crystalline precursor fully dissolved, with the PDF indicating order only up to approximately 7 Å. acs.orgnih.gov The subsequent evolution of the PDF profile provided evidence for the transformation of the initial metatungstate clusters. acs.orgnih.gov

The ability of in situ PDF to distinguish between different POM clusters present in solution at the point of nucleation is critical. acs.orgscispace.com Research has shown that if metatungstate or tungstate Y ([W₁₀O₃₂]⁴⁻) clusters are present, the reaction directly yields the tungsten bronze phase. acs.orgnih.gov This is in contrast to reactions where other precursors like ammonium paratungstate are used, which can lead to the formation of intermediate crystalline phases. acs.orgnih.gov

Table 1: Key Findings from In Situ PDF Analysis of this compound

| Observation | Condition | Implication |

| Initial dissolution of crystalline AMT. acs.orgnih.gov | 1.5 minutes into reaction at 350°C in water. | The precursor fully dissolves, forming metatungstate clusters in the solution. acs.orgnih.gov |

| Presence of [H₂W₁₂O₄₀]⁶⁻ clusters. nih.gov | In aqueous solution. | Confirms the identity of the initial POM species derived from the dissolution of AMT hydrate. nih.gov |

| Partial conversion to [W₁₀O₃₂]⁴⁻ clusters. nih.gov | During heating in a solvothermal synthesis. | Demonstrates the dynamic nature of POMs in solution and the potential for multiple reaction pathways. nih.gov |

| Direct formation of ammonium tungsten bronze. acs.orgnih.gov | When metatungstate or tungstate Y are present at nucleation. | The structure of the POM at the point of crystallization dictates the final product, avoiding intermediates. acs.orgnih.gov |

Application of Machine Learning in POM Structure Identification (POMFinder)

The complexity of PDF data from solutions containing multiple or unknown polyoxometalate species presents a significant analytical challenge. To address this, machine learning (ML) models have been developed to rapidly and accurately identify POM structures from experimental PDF data. nih.gov One such tool, known as POMFinder, has proven to be highly effective. nih.govresearchgate.net

POMFinder is a machine learning classifier trained on a large database of simulated PDFs from hundreds of known POM clusters. nih.gov When presented with experimental PDF data, it screens this database to identify the most likely candidate structures. nih.govresearchgate.net This automated approach significantly accelerates the process of structural analysis and provides a reliable starting point for more detailed structural refinement. nih.gov

The efficacy of POMFinder has been demonstrated using experimental PDF data from a 0.05 M aqueous solution of this compound. nih.govresearchgate.net The model successfully identified suitable POM structures from the data, even with fast acquisition times typical of in situ experiments. nih.gov To understand the basis of its predictions, techniques like SHAP (SHapley Additive exPlanations) analysis are used. nih.gov SHAP is a feature importance measure that reveals how the ML model utilizes specific features within the input PDF data to make its classifications. nih.gov

In one application, POMFinder's top predictions for the PDF of an ammonium metatungstate solution included various Keggin-based fragments, such as a W₁₁O₃₅ fragment and a W₁₂O₃₆ fragment. researchgate.net This highlights the tool's ability to identify not only the primary POM structure but also potential fragments or related species present in the solution. researchgate.net The open-source and user-friendly nature of POMFinder makes it accessible to researchers without extensive prior knowledge of machine learning. nih.gov

Table 2: POMFinder Predictions for a 0.05 M Ammonium Metatungstate Solution

| Rank | Predicted POM Fragment | Originating Crystal Structure |

| 1 | W₁₁O₃₅ fragment researchgate.net | A dimeric K₅[H₄W₁₁O₃₅]·nH₂O based structure. researchgate.net |

| 2 | W₉SiO₃₄ fragment researchgate.net | A Keggin-based Na₂[C(NH₂)₃]₂[[(CH₃)₂Sn(H₂O)]₃(A-α-SiW₉O₃₄)]·10H₂O crystal. researchgate.net |

| 3 | W₁₂O₃₆ fragment researchgate.net | A porous framework based on Keggin polyoxoanions, K₂NaH₂[BW₁₂O₄₀]·12H₂O. researchgate.net |

| 4 | W₂₀O₆₄ fragment researchgate.net | A pseudo-Keggin-based crystal with the chemical composition H₂₋ₓBi₂W₂₀O₇₀(HWO₃). researchgate.net |

| 5 | SbW₉O₃₀ fragment researchgate.net | A K₁₁[Sb₃(SiW₉O₃₄)₂]·31H₂O crystal structure. researchgate.net |

Solution Phase Chemical Behavior and Polyoxometalate Transformations

Aqueous Solution Chemistry of Metatungstate Ions

Ammonium (B1175870) metatungstate hydrate (B1144303) exhibits remarkable solubility in water. tungsten-powder.comammonium-paratungstate.com At 20°C, its solubility is reported to be 303.9 g per 100 g of water, a value that increases with temperature. ammonium-metatungstate.com At 25°C, solubility can reach up to 300 g per 100 mL. chinatungsten.com This high solubility is attributed to the Keggin-type polyoxoanion structure, [H₂W₁₂O₄₀]⁶⁻. chinatungsten.com The surface of this anion is rich in polar oxygen atoms that readily form strong hydrogen bonds with water molecules. The presence of crystal water further enhances its hydrophilicity. chinatungsten.com

When dissolved in water, AMT releases the hexa-charged metatungstate anion, [H₂W₁₂O₄₀]⁶⁻, and ammonium cations (NH₄⁺). acs.orgresearchgate.net The metatungstate anion itself is a stable polyoxometalate cluster under acidic conditions. acs.org This stability in aqueous solution allows for the preparation of highly concentrated tungstate (B81510) solutions that are free of alkali metal ions, which is advantageous for catalyst preparation. tungsten-powder.com

Table 1: Solubility of Ammonium Metatungstate (AMT) in Water

| Temperature | Solubility ( g/100g H₂O) | Reference |

|---|---|---|

| 20°C | 303.9 | ammonium-metatungstate.com |

Note: Data is presented as reported in the sources.

Transformation Pathways to Other Polyoxometalate Clusters in Solution

The metatungstate anion, while stable under specific conditions, can transform into other polyoxometalate clusters. These transformations are influenced by changes in the solution environment, such as pH, temperature, and solvent composition. acs.orgacs.org For instance, the addition of alkali or boiling an aqueous solution of metatungstate can induce its decomposition into simpler tungstate species. tungsten-powder.com The metatungstate anion itself is formed from the acidification of solutions containing other tungstate species, such as the paratungstate anion, [H₂W₁₂O₄₂]¹⁰⁻. acs.orgnii.ac.jp

A significant transformation pathway for the metatungstate ion in aqueous solution, particularly under heating or solvothermal conditions, is its partial conversion to the tungstate Y cluster, [W₁₀O₃₂]⁴⁻. acs.orgnih.gov In situ studies have shown that when an aqueous solution of AMT is heated, the dissolved [H₂W₁₂O₄₀]⁶⁻ ions rearrange to form [W₁₀O₃₂]⁴⁻ clusters. acs.orgscispace.com This conversion is observed as a key intermediate step before the crystallization of materials like hexagonal ammonium tungsten bronze, (NH₄)₀.₂₅WO₃. acs.orgresearchgate.net The reaction does not always go to completion; often, a mixture of metatungstate and tungstate Y clusters exists in the solution before subsequent reactions occur. nih.govscispace.com

Influence of pH on Speciation and Stability in Aqueous Media

The pH of the aqueous medium is a critical factor governing the speciation and stability of tungstate ions. nih.govrsc.org The metatungstate anion, [H₂W₁₂O₄₀]⁶⁻, is notably stable in weakly acidic environments. acs.orgtungsten-powder.com The optimal pH range for the formation and stability of the metatungstate Keggin structure is between pH 2 and 4. chinatungsten.com Some sources specify a range of 2.0 to 5.0, with more preferred ranges being 3.0 to 4.0. google.com

Outside this optimal pH range, the metatungstate ion becomes unstable and transforms into other species. chinatungsten.com

Neutral to Alkaline Environment (pH > 5): In less acidic or alkaline solutions, the Keggin structure tends to decompose. tungsten-powder.comchinatungsten.com Tungstate ions exist predominantly as monomeric (WO₄²⁻) or simpler polytungstate species. chinatungsten.com

Strongly Acidic Environment (pH < 2): In excessively acidic conditions, over-protonation can lead to the decomposition of the Keggin structure, resulting in the formation of other polytungstates or amorphous tungstic acid precipitates. chinatungsten.comgoogle.com

The stability of the metatungstate ion in its ideal pH range is crucial for its applications, as it prevents polymerization into insoluble forms. chinatungsten.com

Table 2: pH-Dependent Stability of Tungstate Species in Aqueous Solution

| pH Range | Predominant Tungstate Species | Stability of Metatungstate | Reference |

|---|---|---|---|

| < 2 | Other polytungstates, amorphous products | Unstable, decomposition | chinatungsten.com |

| 2 - 4 | Metatungstate anion [H₂W₁₂O₄₀]⁶⁻ | Optimal stability | chinatungsten.com |

Interaction with Solvents and Co-solvents

The interaction of ammonium metatungstate hydrate with different solvents significantly affects its solubility and chemical behavior. While highly soluble in water and to some extent in ammonia (B1221849) water, AMT is sparingly soluble or insoluble in most common organic solvents. chinatungsten.comtungsten-powder.comammonium-paratungstate.com

Table 3: Solubility of Ammonium Metatungstate in Various Solvents

| Solvent | Solubility | Reference |

|---|---|---|

| Water | High (303.9 g/100g at 20°C) | tungsten-powder.comammonium-metatungstate.com |

| Ammonia Water (low conc.) | High (~300-320 g/100mL at 25°C) | chinatungsten.com |

| Ammonia Water (high conc.) | High, slightly decreased (~280-300 g/100mL) | chinatungsten.com |

| Ethanol (B145695) | Insoluble/Sparingly soluble | chinatungsten.comammonium-paratungstate.comchinatungsten.com |

| Acetone | Insoluble/Sparingly soluble | chinatungsten.comchinatungsten.com |

The addition of co-solvents to aqueous solutions of AMT can be used to induce crystallization. acs.org For example, various hydrates of AMT and even co-crystals incorporating solvent molecules (e.g., AMT-12-ethanol and AMT-4-2acetone) have been crystallized by adding solvents with different polarities to aqueous solutions. acs.org

The type of solvent can also alter the transformation pathway of the metatungstate ion. While heating in water leads to the formation of tungstate Y, performing the reaction in oleylamine, an organic solvent, results in a different transformation where the metatungstate cluster rearranges to the paratungstate B cluster, [H₂W₁₂O₄₂]¹⁰⁻. researchgate.net This demonstrates that the solvent is not merely a medium but an active participant in directing the chemical transformations of polyoxometalate clusters. researchgate.net

Theoretical and Computational Chemistry Approaches

First-Principles Calculations of Electronic States and Structural Distortions

First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the impact of structural distortions in polyoxometalates like ammonium (B1175870) metatungstate. european-mrs.comgla.ac.uk These quantum chemical calculations can model the electronic states, such as the density of states and band gaps, and analyze how they are influenced by local geometric distortions or the presence of defects. european-mrs.com

The choice of the exchange-correlation functional is critical in these calculations. For instance, pure GGA functionals can sometimes inaccurately describe electron delocalization in polyoxometalate anions. gla.ac.uk Hybrid functionals like B3LYP, which incorporate a percentage of Hartree-Fock exchange, have been shown to better reproduce the correct ordering and relative reduction energies, aligning more closely with experimental observations. gla.ac.uk Such computational approaches are used to analyze the nature of energy levels that arise from the inhomogeneous distribution of strain fields around specific sites, which can be caused by local geometry changes. european-mrs.com

Table 1: Application of First-Principles Calculations

| Computational Method | Property Investigated | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Density of States (DOS) | Characterizes the distribution of electronic energy levels. |

| DFT with Hybrid Functionals (e.g., B3LYP) | Redox Potentials & Reduction Energies | Provides more accurate modeling of electron delocalization and redox properties. gla.ac.uk |

| Ab initio Calculations | Atomic and Electronic Structure | Determines stable structures, decomposition energies, and the effect of defects. european-mrs.comacs.org |

Molecular Modeling of Keggin Ion Orientations and Energy Wells

The structure of ammonium metatungstate is significantly influenced by the orientation of the [H₂W₁₂O₄₀]⁶⁻ Keggin ions within the crystal lattice. researchgate.netosti.gov In its dehydrated form, the salt consists of a mixture of crystallites with different unit cells arranged in a centered eutactic cubic configuration. osti.gov The differences between these crystallites are created by varied orientations of the Keggin ions. researchgate.netosti.gov

Molecular modeling techniques, including a priori structural modeling and Monte Carlo simulations, have been employed to study this structural complexity. researchgate.netosti.gov These studies have shown that the orientational variation of the Keggin ions within each unit cell size constitutes an energy well. researchgate.netosti.gov The arrangement is further influenced by the location of ammonium cations and hydrogen bonding forces, which direct the mixed structural arrangement. researchgate.netosti.gov Progressive hydration of the crystallites leads to lattice expansion, with the extent of expansion dependent on where water molecules are incorporated relative to the Keggin ion. researchgate.netosti.gov

Table 2: Keggin Ion Orientation and Structural Characteristics

| Feature | Description | Computational Approach |

|---|---|---|

| Keggin Ion Orientation | Varied rotational positions of the [H₂W₁₂O₄₀]⁶⁻ anion within the cubic lattice. researchgate.netosti.gov | Monte Carlo Simulations |

| Energy Wells | Orientational variations within a given unit cell size create local energy minima. researchgate.netosti.gov | A Priori Structural Modeling |

| Structural Disorder | Cations and water molecules are often disordered within the voids of the Keggin anion packing. acs.org | X-ray Diffraction Data Refinement |

| Hydration Effect | The addition of water molecules causes lattice expansion, influenced by cation and H-bond locations. osti.gov | Structural Modeling |

Computational Studies on Nucleation Processes and Phase Formation

Computational studies, often combined with in situ experimental data, have provided direct evidence that the atomic structure of precursor clusters in solution dictates the nucleation pathway and the final crystalline phase formed. acs.org When ammonium metatungstate hydrate (B1144303) is used as a precursor for tungsten oxides, the metatungstate cluster, [H₂W₁₂O₄₀]⁶⁻, is the key species present at the onset of crystallization. acs.orgresearchgate.net

In situ Pair Distribution Function (PDF) analysis of hydrothermal synthesis shows that if the solution contains metatungstate clusters at the point of nucleation, the reaction proceeds directly to form hexagonal ammonium tungsten bronze, (NH₄)₀.₂₅WO₃, without any intermediate crystalline phases. acs.org This is in contrast to syntheses starting from ammonium paratungstate (APT), where the paratungstate B cluster, [H₂W₁₂O₄₂]¹⁰⁻, is present. acs.orgresearchgate.net The presence of the paratungstate B cluster leads to the initial formation of a metastable intermediate, a cubic pyrochlore-type tungsten oxide (WO₃·0.5H₂O), which then transforms into the final tungsten bronze phase. acs.orgresearchgate.net These findings highlight a direct relationship between the precursor cluster structure and the crystalline phase that nucleates, offering a new level of control in materials synthesis design. acs.org

Table 3: Influence of Precursor Cluster on Tungsten Oxide Phase Formation

| Precursor Cluster Present at Nucleation | Intermediate Phase | Final Crystalline Product |

|---|---|---|

| Metatungstate, [H₂W₁₂O₄₀]⁶⁻ | None observed | Hexagonal ammonium tungsten bronze, (NH₄)₀.₂₅WO₃ acs.org |

| Paratungstate B, [H₂W₁₂O₄₂]¹⁰⁻ | Cubic pyrochlore (B1171951), WO₃·0.5H₂O acs.orgresearchgate.net | Hexagonal ammonium tungsten bronze, (NH₄)₀.₂₅WO₃ acs.org |

Mechanistic Studies of Thermal Decomposition and Phase Transitions

Thermal Decomposition Pathways and Kinetics

The thermal breakdown of ammonium (B1175870) metatungstate hydrate (B1144303), with the general formula (NH₄)₆[H₂W₁₂O₄₀]·xH₂O, follows a series of distinct stages, particularly in an inert atmosphere. researchgate.netcore.ac.ukvulcanchem.com These stages involve dehydration, the formation of an amorphous intermediate, and the eventual crystallization into different tungsten oxide polymorphs.

Dehydration Mechanisms and Hydrate Phase Transformations

The initial stage of decomposition involves the endothermic loss of water of crystallization. vulcanchem.com This dehydration process typically begins at temperatures as low as 25°C and continues up to approximately 200°C. researchgate.netcore.ac.ukvulcanchem.com The number of water molecules (x) in the hydrate can vary, with common forms including the 4-hydrate and the more hydrated AMT-22. tuwien.atresearchgate.net The thermal behavior of these hydrates shows that they can undergo rapid dehydration, with various less-hydrated phases such as AMT-9.5, AMT-4, AMT-2, and AMT-1 forming as intermediates before reaching the anhydrous state (AMT-0). tuwien.atresearchgate.net For instance, the decomposition of AMT-12.5 shows the loss of its 12.5 water molecules between 30°C and 200°C to form anhydrous AMT. tandfonline.com

The dehydration process significantly impacts the crystalline structure. Highly hydrated forms like AMT-22, which have a distorted cubic close-packed arrangement of the Keggin anions, transform into less-hydrated phases characterized by distorted hexagonal rod packings. tuwien.atresearchgate.net

Formation and Evolution of Amorphous Phases

Following dehydration, between approximately 200°C and 380°C, the crystalline structure of the anhydrous ammonium metatungstate collapses, leading to the formation of an amorphous phase. researchgate.netcore.ac.ukvulcanchem.com This stage is accompanied by the release of ammonia (B1221849). researchgate.net The formation of this amorphous intermediate is a critical step in the transformation to tungsten oxide. Studies have shown that the local structure of these amorphous nanoparticles can resemble that of polyoxometalate clusters. rsc.org

Crystallization of Tungsten Oxide Polymorphs (Hexagonal, Monoclinic WO₃)

As the temperature increases further, the amorphous phase begins to crystallize. In an inert atmosphere, hexagonal tungsten trioxide (h-WO₃) is the first crystalline polymorph to form, typically in the temperature range of 380°C to 500°C. researchgate.netcore.ac.ukvulcanchem.com This hexagonal phase is metastable and, upon further heating to between 500°C and 600°C, it transforms into the more stable monoclinic tungsten trioxide (m-WO₃). researchgate.netcore.ac.ukvulcanchem.com Some studies have also reported the formation of orthorhombic WO₃ above 400°C. tuwien.atresearchgate.net

The specific pathway and the resulting polymorph can be influenced by the precursor's structure. For instance, if the precursor solution contains metatungstate clusters, a hexagonal ammonium tungsten bronze may form directly during hydrothermal synthesis. researchgate.netacs.org

Role of Atmosphere (Inert vs. Oxidizing) in Decomposition

The atmosphere in which the thermal decomposition occurs plays a significant role in the reaction pathway and products. While the initial dehydration and amorphization steps are similar in both inert (e.g., nitrogen) and oxidizing (e.g., air) atmospheres, the subsequent stages differ. core.ac.uk

In an oxidizing atmosphere, the ammonia released during the decomposition can ignite at temperatures above 250-300°C. core.ac.uk This combustion is an exothermic process and leads to the formation of nitrous oxides. core.ac.uk This exothermic event can accelerate the crystallization of tungsten trioxide. vulcanchem.com The transformation to the stable monoclinic WO₃ has been observed to occur at a lower temperature in air compared to an inert atmosphere. core.ac.uk However, regardless of the atmosphere, the final decomposition product is typically monoclinic WO₃. vulcanchem.com

Evolved Gas Analysis (EGA) of Decomposition Products

Evolved gas analysis (EGA) is a crucial technique for understanding the decomposition mechanism by identifying and quantifying the gaseous products released at different temperatures.

Ammonia and Water Evolution Studies

Mass spectrometry and Fourier-transform infrared spectroscopy (FTIR) coupled with thermogravimetric analysis (TG/DTA-MS) are commonly used to study the evolution of ammonia (NH₃) and water (H₂O). core.ac.uktandfonline.com These studies confirm that water is released in the initial dehydration stage. researchgate.nettandfonline.com Following this, both ammonia and water are released simultaneously as the amorphous phase forms. core.ac.uktandfonline.comctia.com.cn

In an inert atmosphere, the release of ammonia is a key step in the breakdown of the ammonium metatungstate structure. researchgate.net In contrast to ammonium paratungstate (APT), which shows a distinct step of dry ammonia evolution between 170-240°C, AMT does not exhibit this behavior. core.ac.uk In an oxidizing atmosphere, the evolved ammonia reacts with oxygen, leading to its combustion and the formation of nitrogen oxides. core.ac.uk

The following table summarizes the key stages of ammonium metatungstate hydrate thermal decomposition in an inert atmosphere:

| Temperature Range (°C) | Process | Evolved Gases | Solid Product |

| 25 - 200 | Dehydration | H₂O | Dehydrated AMT |

| 200 - 380 | Amorphous Phase Formation | NH₃, H₂O | Amorphous Phase |

| 380 - 500 | Crystallization | - | Hexagonal WO₃ |

| 500 - 600 | Phase Transformation | - | Monoclinic WO₃ |

Influence of Precursor Structure on Tungsten Oxide Polymorph Formation

The crystalline structure of the tungsten oxide resulting from the thermal decomposition of ammonium metatungstate (AMT) hydrate is fundamentally directed by the structure of the polyoxometalate precursor. The decomposition of AMT, with the chemical formula (NH₄)₆[H₂W₁₂O₄₀]·nH₂O, is a multi-step process that culminates in various tungsten trioxide (WO₃) polymorphs. core.ac.uk

The thermal treatment of AMT typically follows a distinct pathway. Initially, loosely bound and crystalline water is released at temperatures up to approximately 200°C. core.ac.ukresearchgate.net Following dehydration, the removal of ammonium ions and the breakdown of the metatungstate cluster structure occur between 200°C and 380°C, leading to the formation of an amorphous intermediate phase. core.ac.ukresearchgate.net It is from this amorphous phase that crystalline tungsten oxide begins to nucleate and grow.

Research indicates a clear temperature-dependent formation of WO₃ polymorphs. Specifically, the hexagonal phase of WO₃ (h-WO₃) tends to form from the amorphous intermediate at temperatures between 380°C and 500°C. core.ac.ukresearchgate.net As the temperature is further elevated to between 500°C and 600°C, this hexagonal phase transforms into the more thermodynamically stable monoclinic (m-WO₃) or orthorhombic WO₃ polymorph. core.ac.ukacs.org The initial arrangement of tungsten-oxygen octahedra within the [H₂W₁₂O₄₀]⁶⁻ anion is believed to template the formation of the initial hexagonal tungsten oxide structure.

The following table summarizes the key stages in the thermal decomposition of AMT and the resulting tungsten oxide phases in an inert atmosphere.

| Temperature Range (°C) | Process | Resulting Product/Phase |

| 25 - 200 | Release of crystal water | Dehydrated Ammonium Metatungstate |

| 200 - 380 | Decomposition of ammonium ions and collapse of crystal structure | Amorphous tungsten oxide intermediate |

| 380 - 500 | Crystallization from amorphous phase | Hexagonal Tungsten Trioxide (h-WO₃) |

| 500 - 600 | Phase transformation | Monoclinic Tungsten Trioxide (m-WO₃) |

Table based on data from Hunyadi et al. (2014). core.ac.ukresearchgate.net

Comparative Thermal Studies with Ammonium Paratungstate (APT)

Comparative analyses of the thermal decomposition of ammonium metatungstate (AMT) and ammonium paratungstate (APT) reveal significant differences in their transformation pathways, which are directly attributable to their distinct parent polyanion structures. core.ac.uk APT is characterized by the [H₂W₁₂O₄₂]¹⁰⁻ anion, which differs from AMT's [H₂W₁₂O₄₀]⁶⁻ anion. core.ac.ukniscpr.res.in

A primary distinction in their decomposition is the evolution of ammonia (NH₃). In the case of APT, a notable release of "dry" ammonia occurs between 170°C and 240°C, a step that is absent in the decomposition of AMT. core.ac.ukresearchgate.net This initial loss of ammonia from APT is a key step that leads to the formation of AMT as an intermediate product during the roasting process. acs.orgtungsten-powder.com

While both precursors ultimately form tungsten trioxide, the sequence of intermediate phases can differ. The decomposition of APT is often more complex, potentially involving the formation of intermediate ammonium tungsten bronzes. core.ac.uk In hydrothermal synthesis studies, the presence of the paratungstate B cluster from APT leads to a metastable pyrochlore-type tungsten oxide intermediate (WO₃·0.5H₂O), which then converts to a hexagonal ammonium tungsten bronze. acs.orgnih.gov In contrast, when the metatungstate cluster from AMT is the precursor, the hexagonal tungsten bronze phase forms directly without this intermediate. acs.orgnih.gov This highlights that the precursor structure present at the moment of crystallization directly dictates the formation pathway. nih.gov

The table below provides a comparative overview of the key thermal decomposition characteristics of AMT and APT.

| Feature | Ammonium Metatungstate (AMT) | Ammonium Paratungstate (APT) |

| Polyanion Formula | [H₂W₁₂O₄₀]⁶⁻ core.ac.ukniscpr.res.in | [H₂W₁₂O₄₂]¹⁰⁻ core.ac.ukniscpr.res.in |

| Initial NH₃ Release | No dry NH₃ evolution below 240°C. core.ac.ukresearchgate.net | Releases dry NH₃ between 170-240°C. core.ac.uk |

| Decomposition Pathway | Direct formation of amorphous WO₃, then crystalline phases (h-WO₃ → m-WO₃). core.ac.uk | More complex; can form AMT as an intermediate, followed by various tungsten oxides and bronzes. acs.org |

| Intermediate Phases (Hydrothermal) | Forms hexagonal tungsten bronze directly. acs.orgnih.gov | Forms a metastable pyrochlore (B1171951) intermediate before the final bronze phase. acs.orgnih.gov |

| Final Product | Tungsten Trioxide (WO₃). ammonium-metatungstate.com | Tungsten Trioxide (WO₃). tungsten-powder.com |

Advanced Applications in Material Science: Precursor Roles and Transformative Pathways

Precursor in Tungsten Oxide Synthesis

Ammonium (B1175870) metatungstate hydrate (B1144303) is extensively utilized as a precursor for producing various tungsten-based materials, including tungsten oxide (WO₃) films and nanostructures, which are vital in electronics and photonics. chemimpex.compubcompare.ai The transformation of AMT to tungsten oxide typically occurs through thermal decomposition, where heating above 400°C leads to the formation of orthorhombic WO₃. acs.org

Formation of Hexagonal Ammonium Tungsten Bronze

Ammonium metatungstate hydrate serves as a direct precursor in the hydrothermal synthesis of hexagonal ammonium tungsten bronze ((NH₄)₀.₂₅WO₃). acs.orgnih.gov In this process, the dissolution of AMT in water yields free metatungstate ions, [H₂W₁₂O₄₀]⁶⁻. scispace.comresearchgate.net These ions can then convert to other polyoxometalate clusters, such as tungstate (B81510) Y ([W₁₀O₃₂]⁴⁻), before crystallizing into the hexagonal tungsten bronze structure. scispace.comresearchgate.net Studies using in situ pair distribution function (PDF) analysis have shown that when the precursor solution contains metatungstate clusters, the hexagonal ammonium tungsten bronze phase forms directly. acs.orgnih.gov

The formation pathway is dependent on the solvent used. For instance, in water, AMT dissolves to form metatungstate and tungstate Y clusters, which then lead to the formation of hexagonal ammonium tungsten bronze. scispace.comresearchgate.net However, in a different solvent like oleylamine, the metatungstate clusters can rearrange into paratungstate B clusters, which then form an intermediate cubic pyrochlore (B1171951) phase before transforming into the final hexagonal tungsten bronze. researchgate.netresearchgate.net

Control of WO₃ Polymorphs via Precursor Structure

The structure of the polyoxometalate precursor in the solution plays a crucial role in determining the resulting tungsten oxide polymorph. acs.orgnih.gov When ammonium metatungstate is used as the precursor, the hydrothermal synthesis directly yields hexagonal ammonium tungsten bronze ((NH₄)₀.₂₅WO₃). acs.orgnih.gov

In contrast, if the synthesis begins with ammonium paratungstate B hydrate (APT), which forms paratungstate B clusters in solution, a metastable intermediate phase, a pyrochlore-type tungsten oxide (WO₃·0.5H₂O), is initially formed. acs.orgnih.gov This intermediate subsequently transforms into the more stable hexagonal tungsten bronze phase. acs.orgnih.gov This demonstrates a direct link between the precursor cluster structure and the initial crystalline phase that nucleates. scispace.com The presence of metatungstate or tungstate Y clusters directs the formation towards hexagonal tungsten bronze, while the presence of paratungstate B clusters leads to the formation of the pyrochlore intermediate. scispace.com

Table 1: Influence of Precursor on WO₃ Polymorph Formation

| Precursor | Initial Cluster in Solution | Intermediate Phase | Final Product |

| Ammonium Metatungstate (AMT) | Metatungstate ([H₂W₁₂O₄₀]⁶⁻) | None | Hexagonal Ammonium Tungsten Bronze ((NH₄)₀.₂₅WO₃) |

| Ammonium Paratungstate (APT) | Paratungstate B ([H₂W₁₂O₄₂]¹⁰⁻) | Pyrochlore (WO₃·0.5H₂O) | Hexagonal Ammonium Tungsten Bronze ((NH₄)₀.₂₅WO₃) |

Synthesis of WO₃ Thin Films for Optoelectronic Applications

This compound is a key precursor material for preparing high-purity tungsten trioxide (WO₃) thin films used in semiconductor devices and other optoelectronic applications. fishersci.comtungsten-powder.com These films are often synthesized via hydrothermal methods. For example, hierarchical WO₃ nanostructures for dye-sensitized solar cells have been created using AMT as the tungsten source. researchgate.net The resulting urchin-like micro-patterns are composed of self-organized one-dimensional nanostructures with an orthorhombic crystal phase. researchgate.net

The properties of the synthesized WO₃ can be influenced by the synthesis conditions. For instance, in the synthesis of WO₃ nanostars from AMT, a hydrothermal treatment at 180°C is followed by thermal treatment at 500°C. mdpi.com The bandgap of WO₃, a critical property for photocatalytic and photoelectrochemical applications, is influenced by the precursor and preparation method, typically falling within the range of 2.25–2.7 eV. nih.gov

Development of Tungsten-Based Catalysts

This compound is a versatile and widely used precursor for the synthesis of various tungsten-based catalysts. chemimpex.comsigmaaldrich.com These catalysts are employed in a range of industrial chemical reactions, including hydrogenation, oxidation, and hydrocracking. chemimpex.comavantorsciences.com The high solubility of AMT allows for the preparation of aqueous solutions that can be adsorbed onto solid supports like alumina (B75360), which are then converted into catalytically active forms. google.com

Synthesis of Carbon-Supported Tungsten Catalysts

Ammonium metatungstate is a precursor for synthesizing carbon-supported tungsten catalysts. sigmaaldrich.comsigmaaldrich.com These catalysts are notable for their application in processes such as the hydrogenolysis of cellulose (B213188) and as CO-tolerant anode catalysts in fuel cells. sigmaaldrich.comsigmaaldrich.comgoogle.com The synthesis process often involves the incipient wetness impregnation of a carbon support with an aqueous solution of ammonium metatungstate. nih.govacs.org Following impregnation, the material is dried and then undergoes a temperature-programmed reaction in a carbon-containing atmosphere to form tungsten carbide or other active tungsten species. nih.govacs.org The breakdown of the AMT precursor complex typically begins around 250°C, leading to the formation of tungsten trioxide, which is then further transformed into the final catalytic material. nih.govacs.org

Preparation of Reduced Tungsten and Mixed Tungsten Oxide Catalysts

This compound also serves as a precursor for the preparation of reduced tungsten and mixed tungsten oxide catalysts. sigmaaldrich.comsigmaaldrich.com These catalysts are effective for reactions such as the bifunctional hydroisomerization of n-alkanes. sigmaaldrich.comsigmaaldrich.com The synthesis pathway involves the thermal decomposition of AMT, which can be controlled to produce different tungsten oxide phases or reduced tungsten species. acs.org For example, tungsten-niobium oxide bronzes with specific surface properties and catalytic performance in reactions like the gas-phase dehydration of glycerol (B35011) have been synthesized hydrothermally using this compound as the tungsten precursor. csic.es

Table 2: Applications of Catalysts Derived from this compound

| Catalyst Type | Synthesis Precursor | Support Material | Key Applications |

| Carbon-Supported Tungsten Catalyst | This compound | Carbon | Hydrogenolysis of cellulose, Fuel cell anodes |

| Reduced Tungsten and Mixed Tungsten Oxide Catalysts | This compound | Alumina, etc. | Bifunctional hydroisomerization of n-alkanes, Gas-phase dehydration of glycerol |

Integration into Multi-Component Catalytic Systems

This compound is a key ingredient in creating multi-component catalysts, where it acts as a precursor for the tungsten component. samaterials.com These catalytic systems are engineered for a variety of chemical reactions, including oxidation, hydrogenation, and polymerization. samaterials.comalfachemic.com

A notable application is in the synthesis of tungsten oxide catalysts supported on materials like zirconia. For instance, tungsten oxide derived from AMT and incorporated into hydrous zirconia, when calcined, produces a solid with strong acidity. This catalyst has proven effective in Mannich-type reactions, yielding β-amino ketones from aromatic aldehydes, anilines, and cyclohexanone (B45756) with good yields. scispace.com

In another example, AMT is used alongside ammonium heptamolybdate to create bimetallic Mo-W carbide catalysts on carbon nanofiber supports. nih.gov The synthesis involves the decomposition of the AMT precursor at elevated temperatures to form tungsten trioxide, which is then subjected to reduction and carburization. nih.gov These mixed-metal carbides exhibit promising catalytic properties. nih.govjst.go.jp

The following table summarizes the role of AMT in different multi-component catalytic systems:

Table 1: this compound in Multi-Component Catalysts

| Catalytic System | Other Components | Application | Reference |

| Tungsten Oxide/Zirconia | Hydrous Zirconia | Mannich reaction for β-amino ketone synthesis | scispace.com |

| Mo-W Carbides | Ammonium Heptamolybdate, Carbon Nanofibers | Various catalytic applications | nih.gov |

| Co-W Carbides | Cobalt(II) nitrate (B79036) hexahydrate | Electrocatalysis (Oxygen Reduction/Evolution) | jst.go.jp |

Fabrication of Hybrid Inorganic-Organic Materials

This compound is classified as an organo-metallic compound and is instrumental in the creation of hybrid inorganic-organic materials. americanelements.com These materials combine the properties of both inorganic and organic components, leading to novel functionalities.

Electrospun Micro-Nanofiber Composites